molecular formula C25H20FNO4S B2671931 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(4-METHOXYBENZOYL)QUINOLINE CAS No. 902953-44-0

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(4-METHOXYBENZOYL)QUINOLINE

Cat. No.: B2671931
CAS No.: 902953-44-0
M. Wt: 449.5
InChI Key: LGJVIOPPMDGVIU-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-3-(4-methoxybenzoyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with various functional groups, including a 3,4-dimethylbenzenesulfonyl group, a fluorine atom, and a 4-methoxybenzoyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylbenzenesulfonyl)-6-fluoro-3-(4-methoxybenzoyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the 3,4-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Methoxybenzoyl Group: The final step involves the acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-3-(4-methoxybenzoyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-3-(4-methoxybenzoyl)quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylbenzenesulfonyl)-6-fluoro-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylbenzenesulfonyl)-6-chloro-3-(4-methoxybenzoyl)quinoline: Similar structure but with a chlorine atom instead of fluorine.

    4-(3,4-Dimethylbenzenesulfonyl)-6-bromo-3-(4-methoxybenzoyl)quinoline: Similar structure but with a bromine atom instead of fluorine.

    4-(3,4-Dimethylbenzenesulfonyl)-6-iodo-3-(4-methoxybenzoyl)quinoline: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-3-(4-methoxybenzoyl)quinoline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4S/c1-15-4-10-20(12-16(15)2)32(29,30)25-21-13-18(26)7-11-23(21)27-14-22(25)24(28)17-5-8-19(31-3)9-6-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJVIOPPMDGVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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